methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes a trifluoromethyl group, a fluoro substituent, and a sulfanyl group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate typically involves multiple steps:
Formation of the Prop-2-enoate Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Addition of the Fluoro Substituent: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Sulfanyl Group: This step may involve the use of thiolating agents such as thiourea or thiols in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro groups can enhance the compound’s binding affinity and selectivity for specific targets, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-chloro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate: Similar structure but with a chloro substituent instead of a fluoro group.
Methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(difluoromethyl)prop-2-enoate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate is unique due to the combination of its trifluoromethyl and fluoro substituents, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
Properties
Molecular Formula |
C8H8F4O3S |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
methyl (E)-3-fluoro-3-(2-oxopropylsulfanyl)-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H8F4O3S/c1-4(13)3-16-6(9)5(7(14)15-2)8(10,11)12/h3H2,1-2H3/b6-5+ |
InChI Key |
IYEXWIVQMAABAA-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)CS/C(=C(\C(=O)OC)/C(F)(F)F)/F |
Canonical SMILES |
CC(=O)CSC(=C(C(=O)OC)C(F)(F)F)F |
Origin of Product |
United States |
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